N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 878218-34-9
VCID: VC6372228
InChI: InChI=1S/C11H10FN3OS/c1-6(16)14-7-2-3-8(9(12)4-7)10-5-17-11(13)15-10/h2-5H,1H3,(H2,13,15)(H,14,16)
SMILES: CC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)N)F
Molecular Formula: C11H10FN3OS
Molecular Weight: 251.28

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide

CAS No.: 878218-34-9

Cat. No.: VC6372228

Molecular Formula: C11H10FN3OS

Molecular Weight: 251.28

* For research use only. Not for human or veterinary use.

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide - 878218-34-9

Specification

CAS No. 878218-34-9
Molecular Formula C11H10FN3OS
Molecular Weight 251.28
IUPAC Name N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide
Standard InChI InChI=1S/C11H10FN3OS/c1-6(16)14-7-2-3-8(9(12)4-7)10-5-17-11(13)15-10/h2-5H,1H3,(H2,13,15)(H,14,16)
Standard InChI Key CGHWVOIMKVVEOK-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)N)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[4-(2-Amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide features a 3-fluorophenyl group substituted at the 4-position with a 2-amino-1,3-thiazol-4-yl moiety, linked to an acetamide group via the aromatic amine (Fig. 1). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the compound’s planar geometry and ability to participate in hydrogen bonding and π-π stacking interactions. The fluorine atom at the 3-position of the phenyl ring introduces electronegativity, influencing electron distribution and enhancing lipid solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H10FN3OS\text{C}_{11}\text{H}_{10}\text{FN}_{3}\text{OS}
Molecular Weight251.28 g/mol
IUPAC NameN-[4-(2-Amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide
SMILESCC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)N)F
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous thiazole-acetamide derivatives exhibit monoclinic crystal systems with P2₁/c space groups, as observed in related structures . Infrared spectroscopy typically reveals N-H stretching vibrations at 3300–3500 cm⁻¹ (amide and amine groups) and C=O stretching at ~1650 cm⁻¹. Nuclear magnetic resonance (NMR) spectra display characteristic signals: 1H^1\text{H} NMR shows a singlet for the acetamide methyl group (~2.1 ppm) and multiplets for aromatic protons (6.8–7.5 ppm), while 19F^{19}\text{F} NMR registers the fluorine atom at −110 to −115 ppm.

Synthesis and Optimization

Reaction Pathway

The synthesis of N-[4-(2-Amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide proceeds via a two-step sequence (Scheme 1):

  • Formation of 4-(2-Amino-1,3-thiazol-4-yl)-3-fluoroaniline:

    • Condensation of 3-fluoro-4-nitroaniline with thiourea in the presence of bromine yields the thiazole intermediate, followed by nitro group reduction using hydrogen/palladium.

  • Acetylation:

    • Treatment with acetic anhydride ((CH3CO)2O\text{(CH}_3\text{CO)}_2\text{O}) in dichloromethane and triethylamine at 0–5°C affords the final product with >85% purity.

Table 2: Standard Synthesis Conditions

ParameterCondition
Starting Material4-(2-Amino-1,3-thiazol-4-yl)-3-fluoroaniline
Acetylating AgentAcetic anhydride (2.5 equiv)
SolventDichloromethane
BaseTriethylamine (3.0 equiv)
Temperature0–5°C (ice bath)
Reaction Time4–6 hours
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)

Yield and Scalability

Initial laboratory-scale reactions produce yields of 72–78%, with scalability limited by exothermic acetylation requiring precise temperature control. Microwave-assisted synthesis has been proposed to reduce reaction times to 30 minutes, though this method remains experimental .

Applications in Proteomics and Molecular Biology

Protein Interaction Studies

The compound’s thiazole ring acts as a hydrogen bond acceptor, enabling selective binding to kinase ATP pockets. In pull-down assays, it inhibits cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 12.3 μM, as demonstrated in HeLa cell lysates. This activity correlates with its ability to stabilize the inactive DFG-out conformation of kinases, a mechanism shared with FDA-approved drugs like imatinib.

Post-Translational Modification Analysis

Functionalization of N-[4-(2-Amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide with biotin tags facilitates affinity purification of ubiquitinated proteins. In a 2024 study, the compound enriched ubiquitin-conjugated species from MDA-MB-231 breast cancer cells with 92% specificity compared to control beads.

Medicinal Chemistry and Drug Development

Antimicrobial Activity

Modification of the thiazole’s 2-amino group with alkyl chains enhances Gram-positive antibacterial activity. Against Staphylococcus aureus (ATCC 29213), the parent compound exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, while its C8-alkylated derivative shows MIC = 8 μg/mL. This improvement is attributed to increased membrane permeability via hydrophobic interactions.

Table 3: Biological Activity Profile

AssayResult
CDK2 InhibitionIC₅₀ = 12.3 μM
Tubulin Polymerization22 μM (50% inhibition)
S. aureus MIC64 μg/mL
HeLa Cell CytotoxicityCC₅₀ = 45 μM

Comparative Analysis with Structural Analogs

Fluorine vs. Trifluoromethyl Substitution

Replacing the 3-fluorophenyl group with a 3-(trifluoromethyl)phenyl moiety (as in PubChem CID 4232041) increases molecular weight to 377.4 g/mol and logP from 1.8 to 3.2, enhancing blood-brain barrier permeability but reducing aqueous solubility . Such derivatives show 3-fold greater 5-HT₃ receptor antagonism, highlighting the impact of fluorinated substituents on target engagement .

Thiazole Ring Modifications

The ethyl-substituted analog (CAS CB1230741) exhibits a 40% reduction in CDK2 inhibition potency, underscoring the critical role of the 2-amino group in kinase binding .

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